JTT 551

Description

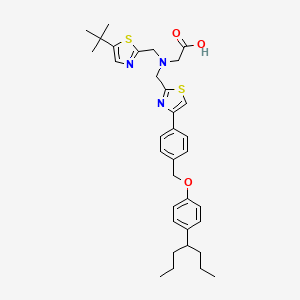

The exact mass of the compound Unii-VH3F3DR5X3 is 605.27458459 g/mol and the complexity rating of the compound is 789. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[(5-tert-butyl-1,3-thiazol-2-yl)methyl-[[4-[4-[(4-heptan-4-ylphenoxy)methyl]phenyl]-1,3-thiazol-2-yl]methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N3O3S2/c1-6-8-25(9-7-2)26-14-16-28(17-15-26)40-22-24-10-12-27(13-11-24)29-23-41-32(36-29)20-37(21-33(38)39)19-31-35-18-30(42-31)34(3,4)5/h10-18,23,25H,6-9,19-22H2,1-5H3,(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGBFRNVTCFMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CSC(=N3)CN(CC4=NC=C(S4)C(C)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776309-04-7 | |

| Record name | JTT-551 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0776309047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTT-551 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH3F3DR5X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTT-551: A Technical Deep Dive into its Mechanism of Action as a PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JTT-551, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). JTT-551 has been investigated for its therapeutic potential in type 2 diabetes and obesity. This document details its molecular interactions, impact on key signaling pathways, and summarizes the quantitative data from pertinent in vitro and in vivo studies.

Core Mechanism: Selective Inhibition of PTP1B

JTT-551 is a cell-permeable, orally available dithiazolylmethylglycinate compound that functions as a potent and selective inhibitor of PTP1B.[1][2] PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in both insulin and leptin signaling pathways.[3][4][5][6] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of key signaling molecules, leading to improved glucose metabolism and potentially anti-obesity effects. The inhibition by JTT-551 is characterized as a mixed-type inhibition.[2][3][7]

Impact on Insulin Signaling Pathway

The primary mechanism by which JTT-551 improves glucose metabolism is through the enhancement of the insulin signaling cascade. PTP1B normally dephosphorylates the activated insulin receptor (IR) and its substrates, thereby attenuating the insulin signal. JTT-551 blocks this dephosphorylation, leading to sustained activation of the insulin signaling pathway.

Impact on Leptin Signaling Pathway

JTT-551 also demonstrates effects on the leptin signaling pathway, which is crucial for the regulation of appetite and energy expenditure. PTP1B is a negative regulator of this pathway as well. By inhibiting PTP1B, JTT-551 enhances leptin signaling in the hypothalamus, potentially leading to an anti-obesity effect.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and in vitro efficacy of JTT-551.

| Enzyme | Inhibitory Constant (Ki) |

| PTP1B | 0.22 µM[3][7][8] |

| TCPTP | 9.3 µM[3][7][8] |

| CD45 | >30 µM[3][7] |

| LAR | >30 µM[3][7] |

| Table 1: Inhibitory activity of JTT-551 against various protein tyrosine phosphatases. |

| Cell Line | JTT-551 Concentration | Effect on Insulin-Stimulated Glucose Uptake |

| L6 Rat Skeletal Myoblasts | 10 µM | 17% increase[1] |

| L6 Rat Skeletal Myoblasts | 30 µM | 36% increase[1] |

| Table 2: In vitro effect of JTT-551 on glucose uptake. |

| Animal Model | Administration | Effect |

| ob/ob mice | Single oral dose (10 mg/kg) | Enhanced insulin-induced IR tyrosine phosphorylation in the liver (59% vs. 39% of control)[1][2]; Reduced blood glucose level.[3][7] |

| db/db mice | Chronic administration (3 mg/kg or 30 mg/kg, p.o. for 4 weeks) | Dose-dependent decrease in blood glucose levels; Significant reduction in triglyceride levels at 30 mg/kg on Day 7.[8] |

| Diet-induced obesity (DIO) mice | Single administration with leptin | Enhanced food intake inhibition and STAT3 phosphorylation in the hypothalamus.[4][5] |

| Diet-induced obesity (DIO) mice | Chronic administration | Anti-obesity effect and improvement in glucose and lipid metabolism.[4] |

| Table 3: In vivo effects of JTT-551. |

Experimental Protocols

PTP1B Inhibitory Activity Assay

The inhibitory activity of JTT-551 on PTP1B was determined using an in vitro enzyme assay.[3]

-

Enzyme Source: Recombinant human PTP1B.

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

Assay Principle: The assay measures the enzymatic dephosphorylation of pNPP by PTP1B, which results in the production of p-nitrophenol, a chromogenic product. The rate of p-nitrophenol formation is monitored spectrophotometrically.

-

Procedure:

-

JTT-551 at various concentrations was pre-incubated with PTP1B in an appropriate buffer.

-

The enzymatic reaction was initiated by the addition of pNPP.

-

The absorbance was measured at a specific wavelength to determine the amount of p-nitrophenol produced over time.

-

The inhibitory constant (Ki) was calculated by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

-

-

Selectivity Profiling: A similar protocol was employed to assess the inhibitory activity of JTT-551 against other protein tyrosine phosphatases, including TCPTP, CD45, and LAR, to determine its selectivity.[3][7]

In Vitro Glucose Uptake Assay

The effect of JTT-551 on insulin-stimulated glucose uptake was evaluated in a cell-based assay.[3][7]

-

Cell Line: L6 rat skeletal myoblasts.

-

Assay Principle: This assay measures the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) into cells, which reflects the rate of glucose transport across the cell membrane.

-

Procedure:

-

L6 myoblasts were cultured and differentiated into myotubes.

-

The cells were pre-treated with JTT-551 for a specified duration (e.g., 2 hours).

-

Insulin (e.g., 10 nM) was added to stimulate glucose uptake.

-

Radiolabeled 2-deoxy-D-glucose was added, and the cells were incubated for a short period (e.g., 10 minutes).

-

The reaction was stopped, and the cells were washed to remove extracellular radiolabeled glucose.

-

The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter to quantify glucose uptake.

-

In Vivo Animal Studies

The pharmacological effects of JTT-551 were investigated in various mouse models of diabetes and obesity.[3][4][7][8]

-

Animal Models:

-

ob/ob mice (leptin-deficient, model for obesity and type 2 diabetes)

-

db/db mice (leptin receptor-deficient, model for obesity and type 2 diabetes)

-

Diet-induced obesity (DIO) mice

-

-

Drug Administration: JTT-551 was administered orally (p.o.) as a single dose or chronically over several weeks.

-

Outcome Measures:

-

Blood Glucose Levels: Measured from tail vein blood samples at various time points.

-

Insulin and Triglyceride Levels: Determined from plasma samples.

-

Insulin Receptor (IR) Phosphorylation: Assessed in liver tissue extracts by immunoprecipitation and western blotting using phospho-specific antibodies.

-

STAT3 Phosphorylation: Measured in hypothalamic tissue extracts by western blotting to assess leptin signaling.

-

Food Intake and Body Weight: Monitored throughout the study period.

-

Clinical Development Status

Although JTT-551 demonstrated promising preclinical activity, its clinical development was discontinued.[6][7][9][10] The reasons for discontinuation have been attributed to insufficient efficacy and potential adverse effects in human trials.[9] Despite this, the study of JTT-551 has provided valuable insights into the therapeutic potential and challenges of targeting PTP1B for the treatment of metabolic disorders.

References

- 1. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]

- 2. PTP1B Inhibitor II, JTT-551 [sigmaaldrich.com]

- 3. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]

JTT-551: A Potent and Selective PTP1B Inhibitor for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a compelling therapeutic target for type 2 diabetes and obesity. JTT-551, a novel small molecule inhibitor, has demonstrated significant potential in preclinical studies through its potent and selective inhibition of PTP1B. This technical guide provides a comprehensive overview of JTT-551, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key in vitro and in vivo experimental evaluations. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize JTT-551 as a tool for investigating metabolic diseases.

Introduction

Protein tyrosine phosphatases (PTPs) are a family of signaling enzymes that play a crucial role in regulating a wide array of cellular processes by dephosphorylating tyrosine residues on target proteins. PTP1B, a non-receptor PTP, is particularly recognized for its role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS).[1] Additionally, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[1] Consequently, inhibition of PTP1B is a promising strategy to enhance both insulin and leptin sensitivity, thereby addressing the underlying pathophysiology of type 2 diabetes and obesity.[2]

JTT-551, with the chemical name monosodium ({[5-(1,1-dimethylethyl)thiazol-2-yl]methyl} {[(4-{4-[4-(1-propylbutyl)phenoxy]methyl}phenyl)thiazol-2-yl]methyl}amino)acetate, is a potent and selective inhibitor of PTP1B.[3] It exhibits a mixed-type inhibition mechanism and has shown efficacy in cellular and animal models of metabolic disease.[3] This document serves as a detailed technical resource on JTT-551 for the scientific community.

Mechanism of Action

JTT-551 exerts its therapeutic effects by directly inhibiting the enzymatic activity of PTP1B. By binding to the phosphatase, JTT-551 prevents the dephosphorylation of key signaling molecules in the insulin and leptin pathways. This leads to a potentiation and prolongation of the downstream signaling cascades initiated by these hormones.

Insulin Signaling Pathway

In the insulin signaling pathway, the binding of insulin to its receptor triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation leads to the phosphorylation of insulin receptor substrates (IRS), which in turn activate downstream effectors like the PI3K/Akt pathway, ultimately resulting in glucose uptake and utilization. PTP1B acts as a brake on this process by dephosphorylating the activated insulin receptor and IRS proteins. JTT-551 inhibits this dephosphorylation, thereby enhancing insulin sensitivity and promoting glucose metabolism.[3]

References

JTT-551 and Leptin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a key adipokine in the regulation of energy homeostasis, exerts its effects through signaling pathways that can become dysregulated in obesity, leading to a state of leptin resistance. A primary negative regulator of the leptin signaling cascade is Protein Tyrosine Phosphatase 1B (PTP1B). Inhibition of PTP1B has emerged as a promising therapeutic strategy to restore leptin sensitivity and address obesity and its metabolic comorbidities. This technical guide provides an in-depth overview of JTT-551, a PTP1B inhibitor, and its role in the context of leptin resistance. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for relevant assays, and visualize the pertinent signaling pathways and experimental workflows.

Introduction to JTT-551

JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating both insulin and leptin signaling pathways.[1][2] By inhibiting PTP1B, JTT-551 has been shown to enhance these signaling cascades, making it a molecule of significant interest for the treatment of type 2 diabetes and obesity.[1][3] Chronic administration of JTT-551 in diet-induced obese (DIO) mice has demonstrated anti-obesity effects and improvement in leptin resistance and lipid disorders.[3]

Mechanism of Action: Targeting PTP1B to Enhance Leptin Signaling

Leptin exerts its anorexigenic effects primarily through the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway in the hypothalamus.[4][5][6][7] PTP1B negatively regulates this pathway by dephosphorylating JAK2, thereby attenuating the downstream signaling cascade.[8] JTT-551, by inhibiting PTP1B, prevents the dephosphorylation of JAK2, leading to sustained activation of the leptin receptor and enhanced phosphorylation of STAT3.[8] This amplification of the leptin signal is the primary mechanism by which JTT-551 is proposed to overcome leptin resistance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of JTT-551.

Table 1: In Vitro Inhibitory Activity of JTT-551

| Target Phosphatase | Ki (μM) | Inhibition Mode | Reference |

| PTP1B | 0.22 | Mixed-type | [3] |

| TCPTP | 9.3 | - | [3] |

| CD45 | >30 | - | [3] |

| LAR | >30 | - | [3] |

Table 2: In Vivo Efficacy of JTT-551 in Preclinical Models

| Animal Model | JTT-551 Dose | Key Findings | Reference |

| Diet-Induced Obesity (DIO) Mice | 10 or 100 mg/kg (in food for 6 weeks) | - Anti-obesity effect. - Improved glucose and lipid metabolism. | [1][8][9] |

| Diet-Induced Obesity (DIO) Mice | Single administration with leptin | - Enhanced food intake inhibition. - Enhanced STAT3 phosphorylation in the hypothalamus. | [1] |

| ob/ob Mice | Single administration | - Enhanced insulin receptor phosphorylation in the liver. - Reduced glucose levels. | [3] |

| db/db Mice | Chronic administration | - Hypoglycemic effect without body weight gain. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in JTT-551 research.

PTP1B Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against PTP1B.

Materials:

-

Human recombinant PTP1B

-

p-nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, 1 mM EDTA

-

JTT-551 or other test compounds

-

1 M NaOH

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer and 2 mM pNPP.

-

Add varying concentrations of JTT-551 or the test compound to the wells.

-

Initiate the reaction by adding human recombinant PTP1B to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 1 M NaOH to each well.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition and determine the Ki value.

Western Blot for STAT3 Phosphorylation in Mouse Hypothalamus

This protocol details the procedure for assessing the effect of JTT-551 on leptin-induced STAT3 phosphorylation in the hypothalamus of mice.

Materials:

-

Diet-Induced Obese (DIO) mice

-

JTT-551

-

Leptin

-

Saline

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Bradford reagent for protein quantification

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: polyclonal anti-STAT3 and polyclonal anti-phospho (Tyr-705)-STAT3 (1:1000 dilution)

-

Secondary antibody: HRP-conjugated goat anti-rabbit (1:2000 dilution)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Administer JTT-551 (or vehicle) and leptin (or saline) to DIO mice as per the study design (e.g., intraperitoneal injection of leptin at 3 mg/kg).[10]

-

After a specified time (e.g., 1 hour), euthanize the mice and dissect the hypothalamus.[10]

-

Homogenize the hypothalamic tissue in ice-cold cell lysis buffer.[11]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using the Bradford assay.[10]

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.[10]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

-

Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

2-Deoxyglucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose uptake in muscle cells in response to insulin and the effect of JTT-551.

Materials:

-

L6 rat skeletal myoblasts

-

Differentiation medium (e.g., DMEM with 2% horse serum)

-

Krebs-Ringer Phosphate (KRP) buffer

-

Insulin

-

JTT-551 or other test compounds

-

2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer

-

Protein assay reagent

Protocol:

-

Culture L6 myoblasts and differentiate them into myotubes.

-

Serum-starve the differentiated myotubes for a few hours before the assay.

-

Pre-incubate the cells with JTT-551 or vehicle for a specified duration.

-

Stimulate the cells with insulin (e.g., 100 nM) for a defined period (e.g., 30 minutes).

-

Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG.

-

After a short incubation (e.g., 10 minutes), terminate the uptake by washing the cells with ice-cold KRP buffer.[12]

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Determine the protein content of each well for normalization.

-

Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min).

Mandatory Visualizations

Signaling Pathways

Caption: Leptin Signaling Pathway and the Role of JTT-551.

References

- 1. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. news-medical.net [news-medical.net]

- 8. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Western blotting of hypothalamic proteins [protocols.io]

- 12. japer.in [japer.in]

JTT-551: A Technical Guide to Solubility and Stability for the Research Professional

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility and stability of JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor. This document details available data on its physicochemical properties, outlines key experimental protocols, and visualizes its mechanism of action within relevant signaling pathways.

Core Concepts: Solubility and Stability of JTT-551

JTT-551 is a potent and selective inhibitor of PTP1B, a key negative regulator in both insulin and leptin signaling pathways.[1][2][3][4] Its therapeutic potential in metabolic diseases necessitates a thorough understanding of its solubility and stability to ensure accurate experimental design and reliable results.

Solubility Profile

Currently, detailed quantitative solubility data for JTT-551 in a wide range of solvents is limited in publicly available literature. The most commonly cited solvent is dimethyl sulfoxide (DMSO).

Table 1: JTT-551 Solubility Data

| Solvent | Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified | Commercially available data.[3][5] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[6] |

Further research is required to determine the aqueous solubility of JTT-551 at various pH values, as well as its solubility in other common organic solvents such as ethanol, methanol, and acetonitrile.

Stability Profile

The stability of JTT-551 has been primarily documented for its stock solutions in DMSO.

Table 2: JTT-551 Stock Solution Stability

| Storage Temperature | Duration | Conditions |

| -20°C | Up to 6 months | Sealed storage, protected from moisture and light.[5][6] |

| -80°C | Up to 6 months | Sealed storage, protected from moisture and light.[6] |

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of JTT-551.

PTP1B Enzymatic Inhibition Assay

The inhibitory activity of JTT-551 on PTP1B is a critical measure of its potency. A common method involves a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Protocol: PTP1B Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

PTP1B Enzyme: Dilute recombinant human PTP1B to the desired concentration in cold assay buffer.

-

Substrate Solution: Prepare a stock solution of pNPP in the assay buffer.

-

JTT-551 Stock Solution: Prepare a concentrated stock solution of JTT-551 in DMSO. Serially dilute with assay buffer to obtain a range of working concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, JTT-551 at various concentrations, and the PTP1B enzyme solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

-

Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.

-

Include appropriate controls: a no-enzyme control, a no-inhibitor control (vehicle control, e.g., DMSO), and a known PTP1B inhibitor as a positive control.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percentage of inhibition for each JTT-551 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the JTT-551 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Western Blot Analysis of Insulin and Leptin Signaling Pathways

To assess the cellular activity of JTT-551, Western blotting can be used to measure the phosphorylation status of key proteins in the insulin and leptin signaling pathways.

Protocol: Analysis of Protein Phosphorylation

-

Cell Culture and Treatment:

-

Culture appropriate cell lines (e.g., HepG2 for insulin signaling, or cells expressing the leptin receptor for leptin signaling).

-

Serum-starve the cells before treatment to reduce basal phosphorylation levels.

-

Pre-treat the cells with various concentrations of JTT-551 for a specified duration.

-

Stimulate the cells with either insulin or leptin for a short period.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Insulin Receptor, phospho-STAT3, phospho-JAK2) and the total forms of these proteins.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band to determine the relative phosphorylation level.

-

Signaling Pathways and Mechanism of Action

JTT-551 exerts its effects by inhibiting PTP1B, which leads to the enhancement of both insulin and leptin signaling.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy homeostasis. PTP1B acts as a negative regulator of the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting PTP1B, JTT-551 enhances the phosphorylation of STAT3, thereby promoting the downstream effects of leptin, such as satiety and increased energy expenditure.[2][7]

Caption: JTT-551 enhances leptin signaling by inhibiting PTP1B-mediated dephosphorylation of JAK2 and STAT3.

Insulin Signaling Pathway

Insulin is a key hormone in glucose homeostasis. PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR). Inhibition of PTP1B by JTT-551 leads to prolonged phosphorylation of the IR, thereby amplifying the downstream signaling cascade that ultimately results in increased glucose uptake and utilization.[1][3][8]

Caption: JTT-551 enhances insulin signaling by inhibiting PTP1B-mediated dephosphorylation of the insulin receptor.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of JTT-551. While its solubility in DMSO and the stability of its stock solutions are documented, a significant gap exists in the understanding of its aqueous solubility and behavior under various stress conditions. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers working with this PTP1B inhibitor. Further studies are warranted to fully characterize the physicochemical properties of JTT-551 to facilitate its continued investigation as a potential therapeutic agent.

References

- 1. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]

- 2. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of JTT-551: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-551 is a novel, selective, and orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a compelling therapeutic target for type 2 diabetes and obesity.[1][2] Preclinical research on JTT-551 has demonstrated its potential to enhance insulin sensitivity, improve glucose metabolism, and exert anti-obesity effects. This technical guide provides a comprehensive overview of the preclinical studies on JTT-551, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. While JTT-551's clinical development was ultimately discontinued due to insufficient efficacy and adverse effects in human trials, the preclinical data remains a valuable resource for researchers in the field of metabolic diseases.[3][4]

Core Mechanism of Action

JTT-551 exerts its pharmacological effects primarily through the inhibition of PTP1B. By inhibiting PTP1B, JTT-551 enhances the phosphorylation of key signaling molecules in the insulin and leptin pathways, leading to improved downstream cellular responses.

Signaling Pathways

The primary signaling cascades influenced by JTT-551 are the insulin and leptin pathways.

Insulin Signaling Pathway:

Caption: Insulin signaling pathway and the inhibitory action of JTT-551 on PTP1B.

Leptin Signaling Pathway:

Caption: Leptin signaling pathway and the inhibitory action of JTT-551 on PTP1B.

In Vitro Efficacy

PTP1B Inhibition and Selectivity

JTT-551 is a potent inhibitor of PTP1B with a mixed-type inhibition mode.[5] It demonstrates significant selectivity for PTP1B over other protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), CD45, and LAR.[1][5]

| Enzyme | Ki (μM) | Reference |

| PTP1B | 0.22 | [1][5] |

| TCPTP | 9.3 | [1][5] |

| CD45 | >30 | [1][5] |

| LAR | >30 | [1][5] |

Cellular Effects

In cultured L6 rat skeletal myoblasts, JTT-551 was shown to enhance insulin-stimulated glucose uptake.[1][5]

In Vivo Efficacy

Preclinical studies in various rodent models of obesity and type 2 diabetes have demonstrated the in vivo efficacy of JTT-551.

Animal Models

-

ob/ob Mice: A genetic model of obesity and hyperglycemia due to a mutation in the leptin gene.

-

db/db Mice: A model of severe type 2 diabetes and obesity caused by a mutation in the leptin receptor gene.[6]

-

Diet-Induced Obesity (DIO) Mice: A model that more closely mimics common human obesity resulting from a high-fat diet.[7]

Effects on Glucose Metabolism

Chronic administration of JTT-551 demonstrated hypoglycemic effects in db/db mice without a significant impact on body weight.[5]

| Animal Model | Dose | Duration | Effect on Blood Glucose | Reference |

| db/db Mice | 3 mg/kg/day (p.o.) | 4 weeks | Dose-dependent decrease | [6] |

| db/db Mice | 30 mg/kg/day (p.o.) | 4 weeks | Significant decrease | [6] |

Effects on Lipid Metabolism and Body Weight

In diet-induced obese (DIO) mice, chronic administration of JTT-551 led to an anti-obesity effect and improvement in lipid metabolism.[7]

| Animal Model | Dose | Duration | Effect on Body Weight | Effect on Triglycerides | Reference |

| DIO Mice | 100 mg/kg (in food) | 6 weeks | Significant decrease | Not specified | [7] |

| db/db Mice | 30 mg/kg/day (p.o.) | 4 weeks | No significant change | Significant decrease | [6] |

Enhancement of Insulin and Leptin Signaling In Vivo

A single administration of JTT-551 in ob/ob mice enhanced the phosphorylation of the insulin receptor in the liver.[5] In DIO mice, JTT-551 enhanced leptin-induced phosphorylation of STAT3 in the hypothalamus, suggesting a central mechanism for its anti-obesity effects.[7]

Experimental Protocols

PTP1B Inhibition Assay

The inhibitory activity of JTT-551 on PTP1B was assayed using p-nitrophenyl phosphate (pNPP) as a substrate. The inhibition mode and Ki values were determined through kinetic analysis.[5]

Glucose Uptake Assay in L6 Myotubes

Caption: Workflow for the 2-deoxyglucose uptake assay in L6 myotubes.

A detailed protocol for a radiolabeled 2-deoxy-D-glucose uptake assay in L6 myotubes can be adapted from established methods. Briefly, differentiated L6 myotubes are serum-starved before being treated with JTT-551, followed by insulin stimulation. [3H]-2-deoxyglucose is then added, and after a short incubation, the reaction is stopped by washing with ice-cold buffer. The cells are then lysed, and the incorporated radioactivity is measured by scintillation counting to quantify glucose uptake.

In Vivo Studies in Animal Models

Chronic Administration in db/db Mice:

-

Animals: 6-week-old male db/db mice.[6]

-

Treatment: JTT-551 administered orally once daily for 4 weeks at doses of 3 or 30 mg/kg.[6]

-

Measurements: Body weight was measured twice weekly. Blood samples were collected on days 7, 14, and 28 to determine levels of blood glucose, insulin, triglycerides, and total cholesterol. HbA1c was measured on day 28.[6]

Chronic Administration in DIO Mice:

-

Animals: Diet-induced obese mice.[7]

-

Treatment: JTT-551 was mixed into the food at a concentration of 100 mg/kg and administered for six weeks.[7]

-

Measurements: Body weight and food consumption were measured weekly. At the end of the study, blood glucose, triglycerides, total cholesterol, insulin, and leptin levels were measured.[7]

Western Blotting for Phosphorylation Analysis

STAT3 Phosphorylation in Hypothalamus:

-

Tissue Preparation: Hypothalami from treated and control DIO mice were dissected and lysed.

-

Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3). The ratio of p-STAT3 to total STAT3 was calculated to determine the extent of phosphorylation.[7]

Insulin Receptor Phosphorylation in Liver:

-

Tissue Preparation: Livers from treated and control ob/ob mice were collected and processed to obtain protein lysates.

-

Western Blotting: Similar to the STAT3 analysis, western blotting was performed using antibodies against the total insulin receptor and the phosphorylated insulin receptor to assess the change in phosphorylation status.[5]

Pharmacokinetics and Toxicology

Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for JTT-551 are not extensively available in the public domain. The discontinuation of its clinical development was attributed to insufficient efficacy and the observation of adverse effects in human subjects.[3][4] The lack of publicly accessible, detailed preclinical safety and pharmacokinetic data represents a significant gap in the comprehensive evaluation of JTT-551.

Conclusion

The preclinical data for JTT-551 robustly demonstrate its potential as a PTP1B inhibitor for the treatment of type 2 diabetes and obesity. The in vitro and in vivo studies consistently show that JTT-551 enhances insulin and leptin signaling, leading to improved glucose and lipid metabolism and a reduction in body weight in relevant animal models. While its clinical development was halted, the wealth of preclinical information, including the experimental methodologies detailed in this guide, provides a valuable foundation for future research and development of novel PTP1B inhibitors and other therapeutic agents for metabolic diseases. The signaling pathways and experimental workflows presented offer a clear framework for researchers aiming to build upon this knowledge. Further investigation into the specific reasons for the compound's clinical outcomes could also provide critical insights for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JTT-551 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]

JTT-551: A Technical Guide to its Role in Metabolic Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways.[1][2] Its inhibitory action on PTP1B makes it a compelling therapeutic candidate for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the mechanism of action of JTT-551 and its pharmacological effects in various preclinical models of metabolic disease. The information presented herein is intended to equip researchers and drug development professionals with the detailed knowledge required to design and interpret studies involving this compound. Although JTT-551 showed promise in preclinical studies, its clinical development was discontinued due to insufficient efficacy and adverse effects in patients.[3][4][5]

Mechanism of Action

JTT-551 exerts its therapeutic effects by directly inhibiting the enzymatic activity of PTP1B. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2), a critical component of the leptin signaling cascade. By inhibiting PTP1B, JTT-551 enhances the phosphorylation of these key signaling molecules, thereby augmenting downstream insulin and leptin signaling.[1][2] This leads to improved glucose uptake and utilization, as well as enhanced satiety signals, contributing to its anti-diabetic and anti-obesity effects.

Signaling Pathways

The following diagram illustrates the central role of PTP1B in insulin and leptin signaling and the mechanism of action of JTT-551.

In Vitro Efficacy

JTT-551 has been demonstrated to be a selective inhibitor of PTP1B over other protein tyrosine phosphatases.

| Enzyme | Ki (μM) |

| PTP1B | 0.22 |

| TCPTP | 9.3 |

| CD45 | >30 |

| LAR | >30 |

| Table 1: Inhibitory Activity of JTT-551 against Various Protein Tyrosine Phosphatases. [2][6] |

Furthermore, JTT-551 enhances insulin-stimulated glucose uptake in L6 rat skeletal myoblasts in a dose-dependent manner.[7]

In Vivo Efficacy in Metabolic Disease Models

JTT-551 has been evaluated in several rodent models of obesity and type 2 diabetes, demonstrating beneficial effects on key metabolic parameters.

Diet-Induced Obesity (DIO) Mice

Chronic administration of JTT-551 in DIO mice leads to a reduction in body weight and calorie intake, along with improvements in glucose and lipid metabolism.[8]

| Parameter | Control | JTT-551 (100 mg/kg) |

| Body Weight (g) at 6 weeks | 36.4 ± 2.1 | 32.5 ± 2.3 |

| Cumulative Calorie Intake (Kcal) at 6 weeks | 591.8 ± 21.8 | 560.7 ± 28.6 |

| Fasting Blood Glucose (mg/dL) | 169 ± 12 | 139 ± 26 |

| Fasting Insulin (ng/mL) | - | - |

| Fasting Leptin (ng/mL) | 51.3 ± 3.9 | 24.5 ± 7.5 |

| Fasting Triglycerides (mg/dL) | - | - |

| Fasting Total Cholesterol (mg/dL) | - | - |

| Table 2: Effects of Chronic JTT-551 Administration in Diet-Induced Obesity (DIO) Mice. [8] (Note: '-' indicates data not available) |

db/db Mice

In the genetically diabetic db/db mouse model, chronic oral administration of JTT-551 dose-dependently decreases blood glucose levels and reduces triglyceride levels without significantly affecting insulin or total cholesterol levels.[7] A single administration of JTT-551 in ob/ob mice enhanced liver insulin receptor phosphorylation and reduced glucose levels.[2][6]

| Parameter | Day 0 | Day 7 | Day 14 | Day 28 |

| Blood Glucose (mg/dL) - 3 mg/kg | ~500 | ↓ | ↓ | ↓ |

| Blood Glucose (mg/dL) - 30 mg/kg | ~500 | ↓↓ | ↓↓ | ↓↓ |

| Triglycerides (mg/dL) - 30 mg/kg | - | ↓ | - | - |

| Table 3: Effect of JTT-551 on Blood Glucose and Triglycerides in db/db Mice. [7] (Note: '↓' indicates a decrease, '↓↓' indicates a significant decrease, '-' indicates data not available) |

Experimental Protocols

PTP1B Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Detailed Methodology:

-

Prepare Assay Buffer: 50 mM HEPES buffer (pH 7.2) containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Prepare Reagents:

-

PTP1B enzyme solution.

-

p-Nitrophenyl phosphate (pNPP) substrate solution.

-

JTT-551 solution at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, JTT-551 (or vehicle control), and PTP1B enzyme.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a solution of NaOH.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of JTT-551 and determine the IC50 or Ki value.

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol outlines the procedure for measuring glucose uptake in differentiated L6 myotubes, a common in vitro model for skeletal muscle.

Detailed Methodology:

-

Cell Culture:

-

Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) until confluent.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

-

Prior to the assay, serum-starve the differentiated myotubes for 4-6 hours.

-

-

Glucose Uptake Assay:

-

Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Treat cells with JTT-551 at desired concentrations with or without insulin for a specified time (e.g., 30 minutes).

-

Add 2-deoxy-[3H]-glucose and incubate for 10 minutes at 37°C.

-

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the radioactive counts to the protein concentration of each well and express the results as a fold change over the basal (unstimulated) condition.

Oral Glucose Tolerance Test (OGTT) in Mice

An OGTT is performed to assess the ability of an animal to clear a glucose load from the bloodstream.

Detailed Methodology:

-

Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.

-

Baseline Measurement: Record the body weight and measure the baseline blood glucose level (t=0) from a tail snip.

-

Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

-

Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

-

Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

An ITT is used to evaluate the insulin sensitivity of an animal by measuring the response to an exogenous insulin challenge.

Detailed Methodology:

-

Animal Preparation: Fast mice for a short period (e.g., 4-6 hours) with free access to water.

-

Baseline Measurement: Record the body weight and measure the baseline blood glucose level (t=0) from a tail snip.

-

Insulin Administration: Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.

-

Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection.

-

Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.

-

Data Analysis: Plot the percentage of initial blood glucose concentration over time to assess insulin sensitivity.

Conclusion

JTT-551 is a selective PTP1B inhibitor with demonstrated efficacy in preclinical models of metabolic disease. Its ability to enhance both insulin and leptin signaling pathways underscores its potential as a therapeutic agent for type 2 diabetes and obesity. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic utility of JTT-551 and other PTP1B inhibitors. Despite its discontinuation in clinical trials, the study of JTT-551 continues to provide valuable insights into the role of PTP1B in metabolic regulation.

References

- 1. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]

- 4. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JTT-551 in L6 Myoblast Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor, in L6 myoblast cell culture. This document outlines the mechanism of action of JTT-551, its effects on glucose uptake, and detailed protocols for cell culture, differentiation, and key experimental assays.

Introduction to JTT-551

JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to increased glucose uptake in insulin-sensitive cells like skeletal muscle. This makes JTT-551 a valuable tool for studying insulin signaling and developing potential therapeutics for type 2 diabetes.

Mechanism of Action

JTT-551 exhibits a mixed-type inhibition of PTP1B. Its primary mechanism involves the enhancement of insulin signaling, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake from the extracellular environment.

Data Presentation

JTT-551 Inhibitory Activity

| Phosphatase | Kᵢ (μM) |

| PTP1B | 0.22 |

| TCPTP | 9.3 |

| CD45 | >30 |

| LAR | >30 |

This table summarizes the inhibitory constant (Kᵢ) of JTT-551 against PTP1B and other related phosphatases, demonstrating its high selectivity for PTP1B.[1]

Effect of JTT-551 on Insulin-Stimulated Glucose Uptake in L6 Myotubes

Experimental Protocols

L6 Myoblast Cell Culture and Differentiation

This protocol details the steps for culturing L6 myoblasts and differentiating them into myotubes, which are more representative of mature skeletal muscle fibers and suitable for glucose uptake assays.

Materials:

-

L6 myoblasts

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks/plates

Procedure:

-

Cell Seeding: Culture L6 myoblasts in Growth Medium in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.

-

Initiation of Differentiation: Once the myoblasts reach 100% confluency, replace the Growth Medium with Differentiation Medium.

-

Myotube Formation: Maintain the cells in Differentiation Medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.

JTT-551 Treatment and 2-Deoxyglucose Uptake Assay

This protocol describes how to treat differentiated L6 myotubes with JTT-551 and measure glucose uptake using a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose.

Materials:

-

Differentiated L6 myotubes in 12-well plates

-

Serum-free DMEM

-

Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO₄, 1 mM CaCl₂, 20 mM HEPES, pH 7.4)

-

JTT-551 stock solution (dissolved in a suitable solvent like DMSO)

-

Insulin solution (100 nM)

-

2-deoxy-D-[³H]-glucose

-

Cytochalasin B (inhibitor of glucose transport, for negative control)

-

0.5 M NaOH

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Serum Starvation: Prior to the assay, incubate the differentiated L6 myotubes in serum-free DMEM for 2-4 hours.

-

Pre-incubation with JTT-551: Wash the cells twice with KRH buffer. Pre-incubate the cells with desired concentrations of JTT-551 (e.g., 1-30 µM) in KRH buffer for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Insulin Stimulation: Add insulin (final concentration 100 nM) to the wells and incubate for 20 minutes at 37°C. For basal glucose uptake, add vehicle instead of insulin.

-

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes at 37°C. To determine non-specific uptake, add cytochalasin B (10 µM) 15 minutes prior to the addition of the radiolabeled glucose.

-

Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of each well.

Western Blotting for Insulin Signaling Proteins

This protocol allows for the assessment of the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), Akt, and ERK1/2, following JTT-551 treatment.

Materials:

-

Differentiated L6 myotubes

-

JTT-551

-

Insulin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat differentiated L6 myotubes with JTT-551 and/or insulin as described in the glucose uptake assay protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: JTT-551 inhibits PTP1B, enhancing insulin signaling and glucose uptake.

Caption: Workflow for studying JTT-551 effects in L6 myotubes.

References

Application Notes and Protocols for Western Blot Analysis of Insulin Receptor Phosphorylation with JTT-551

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-551 is a novel, selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2][3] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor (IR), thereby potentiating downstream insulin signaling.[1][2] This makes JTT-551 a compound of significant interest in the research and development of therapeutics for type 2 diabetes and related metabolic disorders.[1][2]

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effect of JTT-551 on insulin receptor phosphorylation in a cellular context. The provided methodologies and data presentation guidelines are intended to assist researchers in accurately assessing the pharmacological activity of JTT-551 and similar PTP1B inhibitors.

Mechanism of Action of JTT-551

The insulin receptor is a receptor tyrosine kinase that, upon binding insulin, undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events crucial for glucose homeostasis. PTP1B acts as a phosphatase, removing these phosphate groups from the insulin receptor and thereby attenuating the insulin signal. JTT-551, by inhibiting PTP1B, prevents this dephosphorylation, leading to a sustained and enhanced phosphorylation state of the insulin receptor, which in turn amplifies the insulin signal.

Data Presentation

The following tables summarize the key pharmacological data for JTT-551 and provide a template for presenting quantitative Western blot results.

Table 1: Pharmacological Profile of JTT-551

| Parameter | Value | Reference |

| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1][2] |

| Kᵢ for PTP1B | 0.22 µM | [1][2] |

| Selectivity | High selectivity for PTP1B over other phosphatases such as TCPTP (Kᵢ = 9.3 µM), CD45, and LAR (Kᵢ > 30 µM) | [1][2] |

| In Vitro Effect | Enhances insulin-stimulated glucose uptake in L6 rat skeletal myoblasts. | [4] |

| In Vivo Effect | Enhances insulin receptor phosphorylation in the liver of ob/ob mice. | [1] |

Table 2: Representative Quantitative Analysis of Insulin Receptor Phosphorylation

| Treatment Group | Phospho-IR (Tyr1150/1151) / Total IR Ratio (Normalized to Control) | Fold Change vs. Insulin Alone |

| Vehicle Control | 0.1 ± 0.02 | - |

| Insulin (100 nM) | 1.0 ± 0.1 | 1.0 |

| JTT-551 (10 µM) + Insulin (100 nM) | 1.8 ± 0.2 | 1.8 |

| JTT-551 (30 µM) + Insulin (100 nM) | 2.5 ± 0.3 | 2.5 |

Note: The data presented in this table are representative and should be generated empirically following the provided protocol.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Western blot analysis of insulin receptor phosphorylation in response to JTT-551 treatment. Human hepatoma (HepG2) cells are used as an exemplary model system, as the liver is a primary target of insulin action.

Materials and Reagents

-

Cell Line: HepG2 (human hepatoma) cells

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Reagents for Cell Treatment:

-

JTT-551 (stock solution in DMSO)

-

Human Insulin (stock solution in sterile water or dilute HCl)

-

Phosphate Buffered Saline (PBS)

-

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)

-

Protein Quantification: BCA Protein Assay Kit or similar

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue

-

Western Blotting:

-

PVDF or nitrocellulose membranes

-

Transfer buffer (Tris, glycine, methanol)

-

Blocking buffer (5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)

-

Primary Antibodies:

-

Anti-phospho-Insulin Receptor β (Tyr1150/1151)

-

Anti-total-Insulin Receptor β

-

Anti-β-actin (or other loading control)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Chemiluminescent Substrate (ECL)

-

-

Equipment:

-

Cell culture incubator

-

Microscopes

-

Centrifuges

-

SDS-PAGE and Western blotting apparatus

-

Chemiluminescence imaging system

-

Protocol

1. Cell Culture and Treatment

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells by replacing the growth medium with serum-free DMEM for 16-24 hours prior to treatment.

-

Prepare treatment conditions:

-

Vehicle control (DMSO)

-

Insulin alone (e.g., 100 nM)

-

JTT-551 (e.g., 10 µM or 30 µM) pre-incubation followed by insulin stimulation

-

JTT-551 alone (e.g., 30 µM)

-

-

Pre-incubate cells with JTT-551 or vehicle for 1-2 hours.

-

Stimulate cells with insulin for 5-10 minutes.

-

Immediately after stimulation, wash the cells twice with ice-cold PBS.

2. Cell Lysis and Protein Quantification

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100 V for 90 minutes or using a semi-dry transfer system.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

4. Antibody Incubation and Detection

-

Incubate the membrane with the primary antibody against phospho-Insulin Receptor β (Tyr1150/1151) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:5000-1:10000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

5. Stripping and Re-probing (for Total IR and Loading Control)

-

After imaging for phospho-IR, the membrane can be stripped using a mild stripping buffer.

-

Wash the membrane thoroughly and re-block with 5% non-fat milk in TBST.

-

Incubate with the primary antibody for total Insulin Receptor β (typically 1:1000 dilution).

-

Repeat the washing, secondary antibody incubation, and detection steps as described above.

-

For the loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein like β-actin.

6. Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the phospho-IR band to the total IR band for each sample.

-

Further normalize to the loading control (β-actin) to account for any loading inaccuracies.

-

Express the results as a fold change relative to the insulin-stimulated control.

Visualizations

Signaling Pathway Diagram

Caption: JTT-551 inhibits PTP1B, enhancing insulin receptor phosphorylation.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of IR phosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: JTT-551 for Enhancing Insulin-Stimulated Glucose Uptake

Introduction

JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2][3] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to increased GLUT4 translocation to the plasma membrane and consequently, a significant increase in insulin-stimulated glucose uptake in metabolic tissues like skeletal muscle and adipocytes.[1][3] These application notes provide a detailed protocol for utilizing JTT-551 in a glucose uptake assay using L6 rat skeletal myoblasts, a well-established in vitro model for studying glucose metabolism.

Mechanism of Action

Insulin binding to its receptor (IR) triggers a signaling cascade that is crucial for glucose homeostasis. A key negative regulatory mechanism in this pathway is the dephosphorylation of the activated insulin receptor and its substrates (e.g., IRS-1) by PTP1B. JTT-551 acts as a competitive inhibitor of PTP1B, preventing this dephosphorylation.[4] This prolongs the activated state of the insulin signaling cascade, leading to a more robust downstream signal, which culminates in the translocation of GLUT4-containing vesicles to the cell surface and enhanced glucose transport into the cell. The effect of JTT-551 is insulin-dependent, meaning it enhances the cellular response to insulin rather than stimulating glucose uptake on its own.[4]

Figure 1: JTT-551 Signaling Pathway. This diagram illustrates how JTT-551 inhibits PTP1B, thereby enhancing the insulin signaling cascade to promote GLUT4 translocation and glucose uptake.

Data Presentation

The following tables present representative data on the effect of JTT-551 on insulin-stimulated glucose uptake in L6 myotubes. This data is illustrative and serves to demonstrate the expected dose-dependent effect of JTT-551.

Table 1: JTT-551 Selectivity for PTP1B

| Phosphatase | Ki (µM) |

| PTP1B | 0.22 |

| TCPTP | 9.3 |

| CD45 | >30 |

| LAR | >30 |

| This data demonstrates the high selectivity of JTT-551 for PTP1B over other protein tyrosine phosphatases.[1] |

Table 2: Effect of JTT-551 on Insulin-Stimulated 2-Deoxy-D-[³H]-Glucose Uptake in L6 Myotubes

| Treatment Condition | 2-DG Uptake (pmol/min/mg protein) | Fold Increase over Basal |

| Basal (No Insulin) | 10.5 ± 1.2 | 1.0 |

| Insulin (100 nM) | 25.2 ± 2.5 | 2.4 |

| Insulin (100 nM) + JTT-551 (10 µM) | 35.8 ± 3.1 | 3.4 |

| Insulin (100 nM) + JTT-551 (30 µM) | 43.1 ± 3.9 | 4.1 |

| Note: The data in this table is representative and illustrates the expected outcome of the experiment. |

Experimental Protocols

This section provides a detailed protocol for a radioactive glucose uptake assay using JTT-551 in L6 rat skeletal myotubes. A non-radioactive, fluorescence-based alternative is also described.

A. Cell Culture and Differentiation of L6 Myoblasts

-

Cell Culture: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation: Once the cells reach confluence, induce differentiation into myotubes by switching the medium to DMEM containing 2% horse serum. Maintain the cells in this differentiation medium for 5-7 days, replacing the medium every 48 hours.

Figure 2: Glucose Uptake Assay Workflow. This diagram outlines the key steps of the in vitro glucose uptake assay to evaluate the effect of JTT-551.

B. Radioactive Glucose Uptake Assay

Materials:

-

Differentiated L6 myotubes in 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)

-

JTT-551 stock solution (in DMSO)

-

Insulin stock solution

-

2-Deoxy-D-[³H]-Glucose (³H-2DG)

-

Unlabeled 2-Deoxy-D-Glucose (2-DG)

-

0.5 M NaOH

-

Scintillation cocktail

-

Ice-cold Phosphate Buffered Saline (PBS)

Protocol:

-

Serum Starvation: After differentiation, serum starve the L6 myotubes for 4-18 hours in serum-free DMEM.

-

Pre-incubation: Wash the cells twice with KRH buffer. Then, incubate the cells in KRH buffer containing the desired concentrations of JTT-551 (e.g., 10 µM and 30 µM) or vehicle (DMSO) for 30 minutes at 37°C.

-

Insulin Stimulation: Add insulin (final concentration 100 nM) to the appropriate wells and incubate for 20-30 minutes at 37°C. For basal uptake, add vehicle instead of insulin.

-

Glucose Uptake: Initiate glucose uptake by adding ³H-2DG (final concentration 0.5 µCi/mL) and unlabeled 2-DG (final concentration 10 µM) to each well. Incubate for 5-10 minutes at 37°C.

-

Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for at least 1 hour at room temperature.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.

C. Non-Radioactive (Fluorescent) Glucose Uptake Assay

This protocol utilizes a fluorescent glucose analog, such as 2-NBDG or 6-NBDG.

Materials:

-

Differentiated L6 myotubes in a 96-well black, clear-bottom plate

-

Krebs-Ringer-HEPES (KRH) buffer

-

JTT-551 stock solution (in DMSO)

-

Insulin stock solution

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Ice-cold Phosphate Buffered Saline (PBS)

Protocol:

-

Serum Starvation and Pre-incubation: Follow steps 1 and 2 from the radioactive assay protocol.

-

Insulin Stimulation: Follow step 3 from the radioactive assay protocol.

-

Glucose Uptake: Initiate glucose uptake by adding 2-NBDG (final concentration 50-100 µM) to each well. Incubate for 15-30 minutes at 37°C.

-

Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

JTT-551 effectively enhances insulin-stimulated glucose uptake in L6 myotubes in a dose-dependent manner. The provided protocols offer robust methods for researchers to investigate the effects of JTT-551 and other PTP1B inhibitors on glucose metabolism in vitro. These assays are valuable tools for the screening and characterization of potential therapeutic agents for type 2 diabetes and other metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JTT-551 Treatment in Rodent Models of Obesity and Type 2 Diabetes

These application notes provide a comprehensive overview of the use of JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor, in preclinical studies involving ob/ob and db/db mouse models of genetic obesity and type 2 diabetes. The provided protocols are intended for researchers, scientists, and drug development professionals.

Introduction